1-Methyl-3-(2-phenoxyphenyl)thiourea
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Overview
Description
1-Methyl-3-(2-phenoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, giving them unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods: Industrial production of thiourea derivatives typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thioureas to corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfinic acids, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-phenoxyphenyl)thiourea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit protein kinase C, an enzyme crucial for cancer cell proliferation. Additionally, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates inflammatory responses. These actions contribute to its anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Thiourea: The parent compound, structurally similar but lacks the phenoxyphenyl group.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Another thiourea derivative with different substituents, used for its dopamine β-hydroxylase inhibitory activity.
1-Acyl-3-substituted thioureas: A broad family of compounds with diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness: 1-Methyl-3-(2-phenoxyphenyl)thiourea stands out due to its unique combination of a methyl group and a phenoxyphenyl group, which enhances its biological activity and specificity compared to other thiourea derivatives.
Properties
IUPAC Name |
1-methyl-3-(2-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-15-14(18)16-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZGDIVYIKWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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